molecular formula C9H9NO2 B106112 2,6-Dimethoxybenzonitrile CAS No. 16932-49-3

2,6-Dimethoxybenzonitrile

Cat. No. B106112
CAS RN: 16932-49-3
M. Wt: 163.17 g/mol
InChI Key: XHAHKSSLDJIEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxybenzonitrile is a chemical compound that has been studied for its interesting chemical properties and reactions. It is derived from m-dinitrobenzene and involves replacement reactions that are significant in organic synthesis .

Synthesis Analysis

The synthesis of 2,6-Dimethoxybenzonitrile involves the use of technical m-dinitrobenzene as a reactant, which is processed in a solvent such as petroleum ether to yield 2-nitro-6-methoxybenzonitrile . This process is indicative of the compound's ability to undergo substitution reactions, which are a cornerstone in the field of organic chemistry.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,6-Dimethoxybenzonitrile is not detailed in the provided papers, related compounds such as 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile have been synthesized and their crystal structures have been determined, suggesting that similar methods could be applied to 2,6-Dimethoxybenzonitrile for a detailed understanding of its structure .

Chemical Reactions Analysis

The chemical reactivity of substituted benzonitriles has been explored, with reactions involving nitrogen dioxide leading to various products depending on the substitution pattern. For example, 2-hydroxy-3,4,5,6-tetramethylbenzonitrile reacts with nitrogen dioxide to give trinitrocyclohex-2-enones among other products . This suggests that 2,6-Dimethoxybenzonitrile could also participate in similar nitration reactions, although the exact products would depend on the specific reaction conditions and the influence of the methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethoxybenzonitrile are not explicitly discussed in the provided papers. However, the synthesis process implies that it is soluble in organic solvents like petroleum ether . The related compound 2,6-dimethoxybenzoic acid has been shown to crystallize in different polymorphic forms, indicating that 2,6-Dimethoxybenzonitrile may also exhibit polymorphism and have distinct physical properties depending on its crystalline form .

Scientific Research Applications

  • Chemical Synthesis and Transformations:

    • Russell and Tebbens (2003) described the use of 2,6-Dimethoxybenzonitrile in replacement reactions and miscellaneous chemical transformations, indicating its role as a reactant in producing other chemical compounds such as 2-nitro-6-methoxybenzonitrile (Russell & Tebbens, 2003).
  • Structural Analysis and Conformation Studies:

    • Zhang et al. (2011) prepared a compound from the reaction of 2-amino-4,5-dimethoxybenzonitrile and cyclohexanone, highlighting the application of dimethoxybenzonitrile derivatives in crystallography and structural analysis (Zhang, Song, Luo, & Li, 2011).
  • Pharmacological Research and Synthesis:

    • Kristensen et al. (2021) discussed an improved synthesis method for a serotonin receptor agonist derived from dimethoxybenzonitrile, emphasizing its importance in pharmacological research (Kristensen, Märcher-Rørsted, & Nykodemová, 2021).
    • Rørsted, Jensen, and Kristensen (2021) outlined the use of a compound derived from dimethoxybenzonitrile as a pharmacological tool in various studies, demonstrating its application in exploring serotonin receptor signaling (Rørsted, Jensen, & Kristensen, 2021).
  • Material Science and Polymer Synthesis:

    • Xu Qu (2003) discussed the synthesis of aromatic polycyano ether ether ketone ketone using dimethoxybenzonitrile derivatives, indicating its application in the development of novel polymers (Xu Qu, 2003).
  • Spectroscopy and Quantum Chemical Studies:

    • Arjunan et al. (2013) conducted spectroscopic and quantum chemical studies on dimethoxybenzonitrile, contributing to a deeper understanding of its electronic structure and vibrational properties (Arjunan, Devi, Remya, & Mohan, 2013).
  • Biochemistry and Antioxidant Research:

    • Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol, a related compound, for synthesizing dimers with high antioxidant capacity, indicating potential applications in bioactive compound synthesis (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Safety And Hazards

When handling “2,6-Dimethoxybenzonitrile”, it’s advised to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHKSSLDJIEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168702
Record name Benzonitrile, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzonitrile

CAS RN

16932-49-3
Record name 2,6-Dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16932-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016932493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16932-49-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dimethoxybenzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MDL7GK9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Dimethoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2,6-Dimethoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxybenzonitrile

Citations

For This Compound
106
Citations
N Noroozi Pesyan, A Gharib… - Iranian chemical …, 2019 - icc.journals.pnu.ac.ir
A convenient route for cyanation and bromination of some electron-rich aromatics (anisole, 1,3-dimethoxybenzene, 1,4-dimethoxybenzene, 1,3,5-trimethoxybenzene and β-naphthol) by …
Number of citations: 4 icc.journals.pnu.ac.ir
H Orita, M Shimizu, T Hayakawa… - Bulletin of the Chemical …, 1989 - journal.csj.jp
The oxidation of a number of arenes (methoxybenzenes, methylbenzenes, and naphthalenes) to quinones and phenols by H 2 O 2 in HCOOH has been examined. Methoxybenzenes …
Number of citations: 53 www.journal.csj.jp
S Bonnet, JP Collin, JP Sauvage… - Inorganic …, 2004 - ACS Publications
A series of photoreactive complexes of the type Ru(terpy*)(N−N)(L) 2+ , where terpy* is 4‘-(3,5-ditertiobutylphenyl)-2,2‘:6‘,2‘ ‘-terpyridine, N−N is the bidentate chelate phen or dmp (…
Number of citations: 70 pubs.acs.org
AM Amer - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
The regioselectivity of 1,3-dipolar cycloaddition reactions of 1-aza-2-azoniaallene salts with α,β-unsaturated nitriles such as acrylonitrile or cyclohexylidene acetonitrile afforded only 1,2,…
Number of citations: 4 link.springer.com
NJ Cartwright, JI Jones, D Marmion - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… For the preparation of 2 : 6-dimethoxybenzonitrile Russell and Tebbens's procedure (&g. … (160 g.) in methyl alcohol (3.8 1.) gave 2 : 6-dimethoxybenzonitrile (17.6%, based on the m-…
Number of citations: 11 pubs.rsc.org
RC FUSON, R GAERTNER… - The Journal of Organic …, 1948 - ACS Publications
Under somewhat different conditions, Baker and Smith (4) obtained good yields of the expected dimethoxy ketones by the action of methyl and phenyl Grignard reagents on 2, 3-…
Number of citations: 22 pubs.acs.org
S Sugasawa - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
… The hydroxy-ketone (11) was prepared (i) by demethylation of 2 : 6-dimethoxyacetophenone (III), itself obtained from 2 : 6-dimethoxybenzonitrile and methylmagnesium iodide (…
Number of citations: 7 pubs.rsc.org
Y Hayashi, Y Ishiyama, T Takata… - European Journal of …, 2019 - Wiley Online Library
Mechanisms of the unimolecular and bimolecular isomerization of nitrile N‐oxide to isocyanate were investigated by quantum chemical calculations using the global reaction route …
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2011 - Elsevier
Various aromatic bromides and iodides were smoothly converted into the corresponding aromatic nitriles in good to moderate yields by the treatment with n-butyllithium and …
Number of citations: 54 www.sciencedirect.com
HL Haller - Journal of the American Chemical Society, 1933 - ACS Publications
An hypothesis is presented to account for the abnormal reactions of benzylmagnesium chloride, without the assumption of rearrangement of free benzyl ions or radicals. This …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.